molecular formula C16H20 B13787054 (tert-Butyl)dimethylnaphthalene CAS No. 85650-81-3

(tert-Butyl)dimethylnaphthalene

Cat. No.: B13787054
CAS No.: 85650-81-3
M. Wt: 212.33 g/mol
InChI Key: MCMMWNLQNQBDDP-UHFFFAOYSA-N
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Description

(tert-Butyl)dimethylnaphthalene is an organic compound with the molecular formula C16H20 It is a derivative of naphthalene, where two methyl groups and one tert-butyl group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (tert-Butyl)dimethylnaphthalene typically involves the selective alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

(tert-Butyl)dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(tert-Butyl)dimethylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (tert-Butyl)dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(tert-Butyl)dimethylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring.

Properties

CAS No.

85650-81-3

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

3-tert-butyl-1,2-dimethylnaphthalene

InChI

InChI=1S/C16H20/c1-11-12(2)15(16(3,4)5)10-13-8-6-7-9-14(11)13/h6-10H,1-5H3

InChI Key

MCMMWNLQNQBDDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C12)C(C)(C)C)C

Origin of Product

United States

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